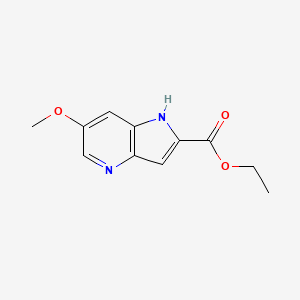

6-Methoxy-4-azaindole-2-carboxylic acid ethyl ester

描述

6-Methoxy-4-azaindole-2-carboxylic acid ethyl ester is a heterocyclic organic compound featuring a 4-azaindole core (a pyrrolo[3,2-b]pyridine system), with a methoxy (-OCH₃) substituent at the 6-position and an ethyl ester (-COOEt) group at the 2-position. The "4-azaindole" designation indicates the replacement of one carbon atom in the indole ring with a nitrogen atom, altering electronic properties and reactivity compared to traditional indoles.

属性

IUPAC Name |

ethyl 6-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-11(14)10-5-8-9(13-10)4-7(15-2)6-12-8/h4-6,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIGNZVYYTYCHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-azaindole-2-carboxylic acid ethyl ester typically involves the Fischer indole synthesis method. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

化学反应分析

Types of Reactions

6-Methoxy-4-azaindole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce various reduced forms of the indole ring. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives.

科学研究应用

Biological Activities

Research has indicated that compounds within the azaindole class exhibit a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit certain bacterial strains.

- Anticancer Activity : There is evidence indicating its potential to inhibit specific cancer cell lines, making it a candidate for developing new anticancer drugs.

- Anti-inflammatory Effects : The compound may interact with enzymes and receptors involved in inflammatory pathways.

Case Studies

- Anticancer Research : A study conducted on various azaindole derivatives demonstrated that 6-methoxy-4-azaindole-2-carboxylic acid ethyl ester exhibited significant cytotoxicity against several cancer cell lines. This was attributed to its ability to induce apoptosis and inhibit cell proliferation through specific molecular pathways .

- Antibacterial Activity : Another investigation highlighted the compound's effectiveness against resistant bacterial strains, suggesting that it may serve as a lead compound for developing new antibiotics .

Interaction Studies

Recent interaction studies have focused on the binding affinity of this compound with various biological targets. Techniques such as molecular docking and surface plasmon resonance assays have been employed to elucidate these interactions, providing insights into its mechanism of action.

作用机制

The mechanism of action of 6-Methoxy-4-azaindole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

相似化合物的比较

Structural Analogues: Substituent Variations

Table 1: Key Structural Analogues

| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Core Structure | Key Applications |

|---|---|---|---|---|---|

| 6-Chloro-4-azaindole-2-carboxylic acid ethyl ester | 1260386-97-7 | C₁₀H₉ClN₂O₂ | Cl (6), COOEt (2) | 4-azaindole | Pharmaceutical intermediates |

| Ethyl 5-methoxyindole-2-carboxylate | 128717-77-1 | C₁₂H₁₃NO₃ | OCH₃ (5), COOEt (2) | Indole | Organic synthesis, drug design |

| Ethyl 5,6-dimethoxyindole-2-carboxylate | N/A | C₁₃H₁₅NO₄ | OCH₃ (5,6), COOEt (2) | Indole | Medicinal chemistry |

Key Findings:

Substituent Effects :

- Electron-Donating vs. Electron-Withdrawing Groups :

- The methoxy group in 6-Methoxy-4-azaindole-2-carboxylic acid ethyl ester is electron-donating, enhancing aromatic ring electron density and favoring electrophilic substitution reactions. In contrast, the chloro group in 6-Chloro-4-azaindole-2-carboxylic acid ethyl ester (CAS 1260386-97-7) is electron-withdrawing, increasing stability toward oxidation but reducing nucleophilic reactivity .

- Positional Isomerism :

- Ethyl 5-methoxyindole-2-carboxylate (CAS 128717-77-1) demonstrates how the position of the methoxy group impacts solubility and binding affinity.

Core Structure Differences :

- 4-Azaindole vs. Indole :

- The 4-azaindole core introduces a pyridine-like nitrogen, increasing polarity and hydrogen-bonding capacity compared to indole derivatives. This enhances binding to kinase ATP pockets, as seen in preclinical studies of azaindole-based inhibitors .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Melting Point (°C) | Solubility (Polar Solvents) | LogP (Predicted) |

|---|---|---|---|

| 6-Chloro-4-azaindole-2-carboxylic acid ethyl ester | Not reported | Moderate in DMSO, DMF | 2.1 |

| Ethyl 5-methoxyindole-2-carboxylate | 199–201 | High in methanol, ethanol | 1.8 |

| Ethyl 5,6-dimethoxyindole-2-carboxylate | Not reported | High in chloroform, THF | 1.5 |

Key Findings:

- Melting Points : The 5-methoxyindole derivative (CAS 128717-77-1) has a high melting point (199–201°C), likely due to strong intermolecular hydrogen bonding. The 6-methoxy-4-azaindole analogue is expected to have a lower melting point due to reduced symmetry .

- Lipophilicity : The chloro-substituted 4-azaindole (LogP ~2.1) is more lipophilic than methoxy-substituted indoles (LogP ~1.5–1.8), influencing membrane permeability and bioavailability .

生物活性

6-Methoxy-4-azaindole-2-carboxylic acid ethyl ester is a compound belonging to the azaindole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molar mass of approximately 220.22 g/mol. The unique features of this compound include a methoxy group and an azaindole framework, which contribute to its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Anticancer Activity

Preliminary studies suggest that this compound may inhibit certain cancer cell lines. Specifically, it has shown efficacy against various tumors by interacting with enzymes involved in cancer metabolism. For example, molecular docking studies have indicated potential binding to protein targets relevant in cancer pathways.

2. Antimicrobial Properties

The compound has also demonstrated activity against specific bacterial strains, which may be attributed to its ability to disrupt bacterial metabolic processes. This antimicrobial action highlights its potential as a lead compound in developing new antibiotics.

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

The mechanism of action involves the compound's interaction with various biological targets, including enzymes and receptors. The nitrogen atoms in the azaindole structure may form hydrogen bonds with target proteins, influencing their activity .

Table 1: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to enzymes involved in cancer and bacterial resistance pathways |

| Receptor Modulation | Interacts with receptors affecting cellular signaling |

| Hydrogen Bonding | Nitrogen atoms form hydrogen bonds with target proteins |

Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches:

Case Study 1: Anticancer Efficacy

A study reported that the compound inhibited the growth of specific cancer cell lines with an IC value indicating significant potency. For instance, it demonstrated an IC of approximately 382 nM against a particular cancer cell line .

Case Study 2: Antimicrobial Activity

Another investigation highlighted the compound's effectiveness against Gram-positive bacteria, showcasing its potential as an antibiotic agent. The binding affinity to bacterial enzymes was assessed using surface plasmon resonance assays to determine kinetic parameters.

常见问题

Q. What are effective synthetic routes for preparing 6-Methoxy-4-azaindole-2-carboxylic acid ethyl ester?

- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid using ethanol under acidic catalysis (e.g., HCl or H₂SO₄). Alternatively, condensation reactions involving aminobenzenethiol derivatives and diethyl oxalate may yield the ester scaffold, as demonstrated in heterocyclic ester syntheses . Purification typically involves chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product, with yields optimized by reflux conditions (e.g., 4–6 hours) .

Q. How can the purity and structural integrity of the compound be validated?

- Methodological Answer :

- Purity : Use GC-MS to detect impurities, leveraging protocols for ethyl ester analogs (e.g., lauric acid ethyl ester, myristic acid ethyl ester) .

- Structural Confirmation :

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., methoxy group at δ ~3.8–4.0 ppm, ester carbonyl at δ ~165–170 ppm) .

- IR Spectroscopy : Confirm ester C=O stretches (~1700–1750 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .

- Mass Spectrometry : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy group) .

Advanced Research Questions

Q. How can the methoxy group at position 6 be chemically modified for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Demethylation : Reflux with 6M HCl to yield the hydroxyl derivative, as shown in quinazoline analogs (90% yield) .

- Oxidation : Use oxidizing agents (e.g., KMnO₄) to convert methoxy to a carbonyl group, enabling further functionalization .

- Protection/Deprotection : Employ silyl protecting groups (e.g., TMSCl) during multi-step syntheses to preserve reactivity .

Q. What analytical strategies are optimal for quantifying this compound in biological matrices?

- Methodological Answer :

- HPLC with Monolithic Columns : Achieve rapid separation using Chromolith® Silica columns, validated for ethyl ester analogs in pharmacokinetic studies .

- LC-MS/MS : Use MRM (multiple reaction monitoring) for high sensitivity, referencing protocols for similar azaindole derivatives .

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates .

Q. How to design experiments to evaluate its biological mechanism of action?

- Methodological Answer :

- Receptor Binding Assays : Screen for interactions with GABA(A) or 5-HT receptors using radioligand displacement, as applied to ethyl ester derivatives .

- Enzyme Inhibition Studies : Test inhibition of kinases (e.g., PKA) via fluorescence polarization assays, referencing quinoline-carboxylic acid analogs .

- Cellular Models : Use HEK293 or CHO cells transfected with target receptors to assess intracellular signaling (e.g., cAMP modulation) .

Notes for Experimental Design

- Contradictions in Evidence : While some protocols recommend acidic esterification , others emphasize condensation routes for heterocycles . Validate route selection based on starting material availability.

- Critical Pitfalls : Methoxy groups may undergo unintended oxidation during storage; use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) in long-term studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。